molecular formula C16H32O15S B8082808 alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate

alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate

Cat. No.: B8082808
M. Wt: 496.5 g/mol
InChI Key: LDMWLOFBZXBDDR-JGNAOSOKSA-N
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Description

Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate: is an acetylated sugar derivative that has garnered attention in the field of organic synthesis. This compound is known for its unique structural properties, which make it a valuable model for studying carbohydrate chemistry and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate typically involves the acetylation of alpha-D-Galactopyranose. The process includes the following steps:

    Starting Material: Alpha-D-Galactopyranose.

    Acetylation: The hydroxyl groups of alpha-D-Galactopyranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Thio Modification: Introduction of the thio group is achieved by reacting the acetylated sugar with thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group back to its original state.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Restored thio groups.

    Substitution Products: Derivatives with new functional groups replacing acetyl groups.

Scientific Research Applications

Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study carbohydrate stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and delivery.

    Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical techniques such as gas chromatography.

Mechanism of Action

The mechanism of action of alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate involves its interaction with molecular targets through its acetyl and thio groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The compound’s unique structure allows it to bind selectively to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucopyranose, pentaacetate: Similar in structure but lacks the thio group.

    Beta-D-Galactopyranose, pentaacetate: Differing in stereochemistry at the anomeric carbon.

    2-Acetamido-2-deoxy-beta-D-glucopyranose, 1,3,4,6-tetraacetate: Contains an acetamido group instead of a thio group.

Uniqueness

Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate is unique due to the presence of the thio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

acetic acid;(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.5C2H4O2/c7-1-2-3(8)4(9)5(10)6(12)11-2;5*1-2(3)4/h2-10,12H,1H2;5*1H3,(H,3,4)/t2-,3+,4+,5-,6-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMWLOFBZXBDDR-JGNAOSOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)S)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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